Cas no 64471-47-2 (Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate)

Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate
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- MDL: MFCD29060214
- インチ: InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3/t14-/m0/s1
- InChIKey: FGMUSNHTKNGVQD-AWEZNQCLSA-N
- SMILES: COC(=O)[C@](C1=CC=CC=C1)(C2CCCC2)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255277-5g |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 5g |
$675 | 2024-06-05 | |
eNovation Chemicals LLC | Y1255277-25g |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 25g |
$1885 | 2024-06-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD596972-5g |
(R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 97% | 5g |
¥2443.0 | 2024-04-18 | |
A2B Chem LLC | AX83554-100g |
(R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 100g |
$3995.00 | 2024-04-19 | |
A2B Chem LLC | AX83554-1g |
(R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 1g |
$85.00 | 2024-04-19 | |
1PlusChem | 1P01F3S2-250mg |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 250mg |
$70.00 | 2024-04-22 | |
Crysdot LLC | CD12048042-5g |
(R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 97% | 5g |
$353 | 2024-07-24 | |
eNovation Chemicals LLC | Y1255277-25g |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 25g |
$1995 | 2025-02-25 | |
eNovation Chemicals LLC | Y1255277-1g |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 1g |
$235 | 2025-02-25 | |
eNovation Chemicals LLC | Y1255277-5g |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate |
64471-47-2 | 98% | 5g |
$715 | 2025-02-25 |
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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5. Caper tea
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetateに関する追加情報
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate: A Novel Compound with Promising Biological Activities
Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate is a chiral compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by the CAS No. 64471-47-2, possesses a combination of cyclic and aromatic moieties, which may contribute to its potential biological activities. Recent studies have highlighted its role in modulating signaling pathways related to cellular proliferation and differentiation, making it a candidate for further exploration in therapeutic applications.
The 2R configuration of the chiral center in this molecule is critical for its pharmacological activity, as stereochemical differences can significantly impact receptor binding affinity and metabolic stability. Researchers have reported that the 2-hydroxy group in the molecular framework plays a key role in enhancing the compound's solubility and bioavailability, which are essential factors for drug development. This structural feature also allows for the potential modification of the molecule to optimize its therapeutic profile.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate through catalytic asymmetric reactions, which are crucial for producing high-purity enantiomers. A 2023 study published in Chemical Communications demonstrated that the use of chiral phosphoric acid catalysts significantly improved the yield and enantiomeric excess of this compound, highlighting its potential as a building block for drug discovery.
Pharmacological investigations into this compound have revealed its ability to interact with multiple targets, including G-protein coupled receptors (GPCRs) and ion channels. In particular, the 2-phenyl moiety has been shown to exhibit selective antagonism against certain adrenergic receptors, which could have implications for the treatment of cardiovascular diseases. These findings suggest that the compound may serve as a lead molecule for the development of novel therapeutics.
One of the most promising areas of research involving Methyl (2R)-2-Cyclopent,yl-2-hydroxy-2-phenylacetate is its potential role in neurodegenerative disease therapy. Preclinical studies have indicated that the compound may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways. A 2024 paper in Journal of Medicinal Chemistry reported that the compound significantly reduced neuronal damage in a mouse model of Parkinson's disease, underscoring its potential as a candidate for further clinical evaluation.
From a synthetic perspective, the 2-cyclopentyl substituent in this molecule has been linked to enhanced metabolic stability, which is a critical factor in drug development. Researchers have explored the use of this structural feature to improve the pharmacokinetic properties of related compounds, demonstrating its versatility in medicinal chemistry applications.
Recent computational studies have also provided insights into the molecular mechanisms underlying the biological activities of Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate. Molecular docking simulations have revealed that the compound exhibits a favorable binding affinity for certain protein targets, which could explain its observed pharmacological effects. These findings are particularly relevant in the context of rational drug design, where structure-based approaches are increasingly being utilized to identify potential therapeutic agents.
The 2-hydroxy functionality in this compound has also been linked to its potential as a prodrug. This property allows the compound to be activated in vivo through enzymatic hydrolysis, which can improve its therapeutic efficacy and reduce systemic toxicity. This characteristic makes it an attractive candidate for the development of targeted drug delivery systems.
Advancements in analytical techniques have enabled the detailed characterization of Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate, providing valuable insights into its physicochemical properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and confirming its purity, which are essential for both research and industrial applications.
From a regulatory standpoint, the development of compounds like Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate requires rigorous testing to ensure their safety and efficacy. Preclinical studies must demonstrate the compound's pharmacological profile, toxicological safety, and potential for clinical translation. These studies are critical for advancing the compound through the drug development pipeline and ultimately toward therapeutic application.
Current research efforts are focused on optimizing the biological activities of Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate while minimizing potential side effects. This includes the exploration of structure-modified derivatives that may exhibit enhanced potency or improved selectivity for specific therapeutic targets. These efforts are essential for translating the compound's potential into practical therapeutic solutions.
As the field of pharmaceutical research continues to evolve, compounds like Methyl (2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetate represent an important area of investigation. Their unique structural features and potential biological activities make them valuable candidates for the development of novel therapeutics. Continued research into these compounds is likely to yield significant advancements in the treatment of various diseases, highlighting the importance of ongoing scientific inquiry in this field.
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